1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-15(8-11-1-2-13-14(7-11)22-10-21-13)19-5-3-12(4-6-19)23-16-18-17-9-24-16/h1-2,7,9,12H,3-6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFLRMRRBDAELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound's mechanism of action is highly dependent on the context of its use. In medicinal chemistry, it might inhibit specific enzymes or bind to particular receptors, altering signaling pathways. The thiadiazole and benzo[d][1,3]dioxol rings are often involved in binding interactions due to their electronic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Core Heterocycles: The target compound’s piperidine-thiadiazole scaffold is distinct from ASN90’s piperazine-thiadiazole system . Benzodioxole-ethanone is a shared motif with compounds like D03 and 3-(benzodioxol-5-yl)-1-(3-fluorophenyl)-3-hydroxyprop-2-en-1-one, which are linked to CNS permeability and metabolic stability .
Bioactivity Trends :
- ASN90 ’s O-GlcNAcase inhibition highlights the therapeutic relevance of combining benzodioxole with nitrogen heterocycles for neurodegenerative targets .
- D03 ’s MAO-B inhibitory activity (IC50 = 20.34 μM) suggests that benzodioxole-pyrazoline hybrids may have lower potency compared to classical MAO-B inhibitors (e.g., selegiline, IC50 ~10 nM), possibly due to bulkier substituents .
Synthetic Accessibility :
- The target compound’s thiadiazole-ether linkage may be synthesized via nucleophilic substitution of a piperidinyl alcohol with a 2-mercapto-1,3,4-thiadiazole derivative, as seen in similar cyclization reactions .
- In contrast, ASN90 requires a multi-step sequence involving piperazine coupling and acetamide functionalization .
Pharmacokinetic and Physicochemical Properties
Biological Activity
The compound 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one is a novel derivative that combines the pharmacological properties of thiadiazole and benzo[d][1,3]dioxole moieties. This article reviews the biological activities associated with this compound, drawing on various studies to elucidate its potential therapeutic applications.
Chemical Structure
The compound features a thiadiazole ring known for its diverse biological activities, including anticancer and antimicrobial properties. The benzo[d][1,3]dioxole moiety is recognized for its role in enhancing drug efficacy through various mechanisms.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, Alam et al. (2011) demonstrated that several 1,3,4-thiadiazole derivatives exhibited significant cytotoxic effects against various human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer), with some derivatives showing IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells . Additionally, compounds derived from the 1,3,4-thiadiazole scaffold have been reported to induce apoptosis in cancer cells through the activation of caspases .
Antimicrobial Properties
Thiadiazole derivatives have also been recognized for their antimicrobial properties. A review by Gowda et al. (2020) indicated that various 1,3,4-thiadiazole compounds exhibited significant activity against a range of pathogens . The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Acetylcholinesterase Inhibition
Recent studies have focused on the potential of thiadiazole derivatives as acetylcholinesterase inhibitors (AChEIs), which are crucial in the treatment of Alzheimer’s disease. A compound similar to the one showed an IC50 value of 0.114 µM against AChE, indicating strong inhibitory activity compared to established drugs like donepezil . This suggests that the compound may have therapeutic relevance in neurodegenerative disorders.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often influenced by their structural features. For example:
- Substituents on the thiadiazole ring can significantly affect cytotoxicity and selectivity towards cancer cells.
- The presence of hydroxyl or amino groups has been correlated with enhanced anticancer activity .
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
- Cytotoxicity Against Cancer Cell Lines : Studies involving various thiadiazole derivatives revealed IC50 values ranging from 0.079 to 8.284 µM across different cancer types, highlighting their potential as chemotherapeutic agents .
- Neuroprotective Effects : In vivo studies demonstrated that certain thiadiazoles could protect neuronal cells from oxidative stress-induced damage, suggesting a role in neuroprotection .
- Antimicrobial Activity : A series of 1,3,4-thiadiazole derivatives were tested against bacterial strains and showed promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL for several compounds .
Data Tables
| Biological Activity | Compound | IC50 Value (µM) | Cell Line/Pathogen |
|---|---|---|---|
| Anticancer | Thiadiazole Derivative | 4.27 | SK-MEL-2 |
| Acetylcholinesterase Inhibition | Compound Similar to Target | 0.114 | AChE |
| Antimicrobial | Thiadiazole Derivative | <100 | Various Bacteria |
Scientific Research Applications
Structural Overview
The compound consists of several key moieties:
- Thiadiazole : Known for its diverse biological activities.
- Piperidine : A common scaffold in drug design.
- Benzo[d][1,3]dioxole : Enhances the compound's pharmacological profile.
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including:
| Bacteria | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Effective |
| Bacillus cereus | Moderate |
Studies indicate that the compound's structural features contribute to its ability to disrupt bacterial cell walls or inhibit essential enzymatic functions, leading to cell death .
Antifungal Properties
The compound has also shown promise in antifungal applications. It has been tested against:
- Aspergillus niger
- Candida albicans
These studies typically utilize the disc diffusion method to assess the efficacy of the compound against fungal pathogens. Results suggest that the compound can inhibit fungal growth effectively, making it a candidate for further development in antifungal therapies .
Anticancer Potential
Recent investigations into the anticancer properties of thiadiazole derivatives have shown that they can induce apoptosis in cancer cells. The following cancer cell lines have been targeted:
| Cell Line | Activity |
|---|---|
| HepG2 (liver cancer) | High potency |
| A549 (lung cancer) | Moderate |
Molecular docking studies have indicated that the compound interacts favorably with targets such as dihydrofolate reductase, which is crucial for DNA synthesis in cancer cells . This interaction suggests a mechanism by which the compound could inhibit tumor growth.
Synthesis and Mechanism of Action
The synthesis of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one typically involves multi-step organic reactions. Key steps include:
- Formation of thiadiazole via cyclization reactions.
- Introduction of the piperidine ring through nucleophilic substitution.
- Final coupling with benzo[d][1,3]dioxole derivatives.
The precise conditions for each reaction step—temperature, solvent choice, and catalysts—are critical for optimizing yield and purity.
Study 1: Antimicrobial Evaluation
A study published in the International Journal of Pharmaceutical Sciences evaluated several thiadiazole derivatives for their antimicrobial activities. The results indicated that compounds similar to this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Research
In a recent publication focusing on novel thiadiazole derivatives as anticancer agents, researchers synthesized various compounds and assessed their cytotoxic effects on cancer cell lines. The study found that certain derivatives exhibited promising results in inhibiting cell proliferation and inducing apoptosis in HepG2 cells .
Study 3: Molecular Docking Analysis
Molecular docking studies conducted on thiadiazole derivatives revealed strong binding affinities with key enzymes involved in cancer metabolism. This study highlighted the potential of these compounds as lead molecules for developing new anticancer drugs .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and how can its purity and structure be validated?
- Methodology :
- Synthesis : React 2-amino-1,3,4-thiadiazole derivatives with piperidine intermediates under reflux in 1,4-dioxane with catalytic piperidine . For the benzodioxol-ethanone moiety, employ Claisen-Schmidt condensation using ketones and aldehydes under acidic conditions .
- Validation :
- Purity : Use thin-layer chromatography (TLC) to monitor reaction progress and HPLC for final purity assessment .
- Structure : Confirm via -NMR (e.g., δ 1.69–1.75 ppm for piperidine CH groups) and IR spectroscopy (C=O stretch at ~1700 cm) .
Q. Which in vitro models are suitable for initial cytotoxicity screening, and what controls are essential?
- Methodology :
- Cell Lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) cultured in RPMI-1640 medium with 5% FBS .
- Assay : Perform sulforhodamine B (SRB) assays, with CHS-828 as a reference compound .
- Controls : Include vehicle controls (0.5% DMSO) to rule out solvent effects and validate cell viability via trypan blue exclusion .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the thiadiazole and benzodioxol moieties?
- Methodology :
- Substitutions : Synthesize analogs with halogen, alkyl, or methoxy groups on the benzodioxol ring to assess metabolic stability . Replace the thiadiazole oxygen with sulfur or nitrogen to evaluate electronic effects .
- Biological Testing : Compare IC values across analogs in cytotoxicity assays and correlate with substituent hydrophobicity (logP calculations) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like tubulin or topoisomerases .
Q. How should researchers address discrepancies in biological activity data for thiadiazole derivatives?
- Methodology :
- Standardization : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Purity Verification : Re-analyze conflicting compounds via elemental analysis and mass spectrometry to confirm stoichiometry .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) and adjust for assay sensitivity differences .
Q. What computational strategies predict binding mechanisms with biological targets?
- Methodology :
- Docking Studies : Simulate binding to kinase domains (e.g., EGFR) using PDB structures (e.g., 1M17) and prioritize poses with lowest ΔG values .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes, focusing on hydrogen bonds with catalytic residues .
- Validation : Cross-check predictions with experimental IC data and site-directed mutagenesis of predicted binding residues .
Contradiction Analysis
Q. Why might synthetic yields vary for this compound across studies?
- Key Factors :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
